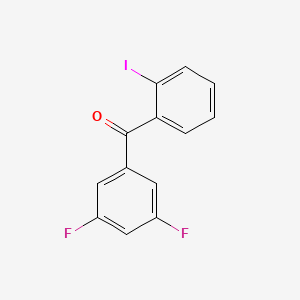

![molecular formula C13H8F3NO B1359085 4-[3-(三氟甲基)苯甲酰]吡啶 CAS No. 61977-56-8](/img/structure/B1359085.png)

4-[3-(三氟甲基)苯甲酰]吡啶

描述

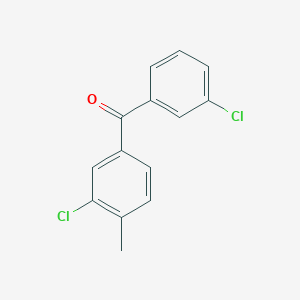

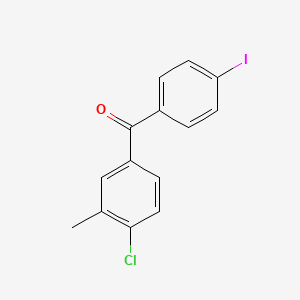

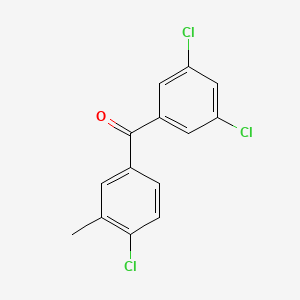

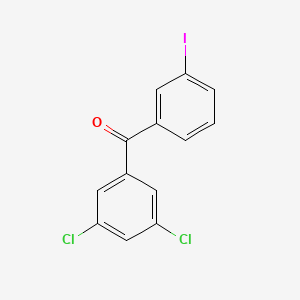

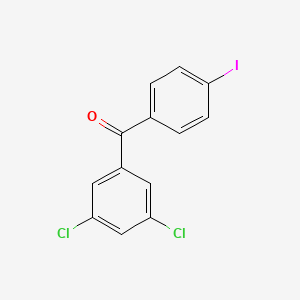

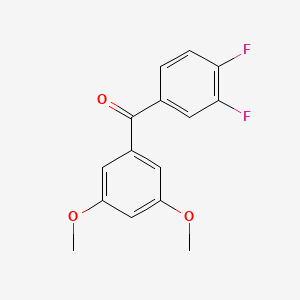

4-[3-(Trifluoromethyl)benzoyl]pyridine is a chemical compound with the molecular formula C₁₃H₈F₃NO. It is also known by its IUPAC name: 4-pyridinyl[3-(trifluoromethyl)phenyl]methanone . This compound is characterized by a pyridine ring attached to a benzoyl group containing a trifluoromethyl substituent .

Physical And Chemical Properties Analysis

科学研究应用

聚合物科学应用含有吡啶和氟的芳香二胺单体,与 4-[3-(三氟甲基)苯甲酰]吡啶密切相关,已被合成用于开发新型芳香聚酰亚胺。这些聚酰亚胺在常见溶剂中表现出优异的溶解性,并具有高热稳定性,使其适用于高性能聚合物中的应用。这些聚合物的玻璃化转变温度范围为 206 至 227°C,并且在氮气中 5% 失重范围内的温度为 487 至 543°C,表现出良好的热稳定性。由于其固有粘度、溶解性和热氧化稳定性,这些特性使其成为先进电子和航空航天应用的理想选择 (Zhang 等人,2007 年)。

有机合成应用4-[3-(三氟甲基)苯甲酰]吡啶及其衍生物是合成生物学重要结构的关键中间体。例如,它们已被用于构建复杂杂环(如 1,2,4-三唑并[1,5-a]吡啶)的无金属合成策略中,通过氧化 N-N 键形成。这种新策略能够有效地构建这些骨架,具有反应时间短、产率高的特点,证明了此类化合物在促进有机化学中复杂合成转化中的效用 (Zheng 等人,2014 年)。

材料化学应用与 4-[3-(三氟甲基)苯甲酰]吡啶相关的化合物已被探索其在材料科学中的潜力,特别是在发光和磁性材料的开发中。例如,含有聚(β-二酮酸酯)稀土配合物的自由基阳离子盐表现出光致发光和磁性。这些材料由于其独特的电子和光物理性质,为传感、成像和电子设备中可用于功能材料的开发开辟了新途径 (Pointillart 等人,2009 年)。

作用机制

Target of Action

Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency towards certain enzymes, such as reverse transcriptase .

Mode of Action

It is known that trifluoromethyl groups can enhance the potency of drugs by lowering the pka of certain functional groups, facilitating key hydrogen bonding interactions with proteins .

Result of Action

Compounds with a trifluoromethyl group have been shown to enhance drug potency .

属性

IUPAC Name |

pyridin-4-yl-[3-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO/c14-13(15,16)11-3-1-2-10(8-11)12(18)9-4-6-17-7-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBYOLOCXQADHRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10613882 | |

| Record name | (Pyridin-4-yl)[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10613882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61977-56-8 | |

| Record name | (Pyridin-4-yl)[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10613882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。